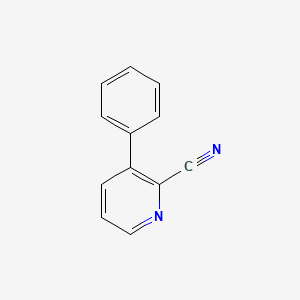

3-Phenylpyridine-2-carbonitrile

Übersicht

Beschreibung

3-Phenylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Phenylpyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate carbonitrile precursors. Various methodologies have been reported, including one-pot reactions and multi-step synthetic routes that yield high purity and yield of the desired compound. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

This compound exhibits a range of biological activities, particularly in the field of oncology. Recent studies have highlighted its cytotoxic effects against various cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The following table summarizes the cytotoxicity results:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HepG2 | < 50 | High |

| This compound | DU145 | < 75 | Moderate |

| This compound | MDA-MB-231 | < 100 | Moderate |

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanisms underlying the biological activity of this compound include:

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.

- Inhibition of Cell Proliferation : It has been observed to inhibit cell cycle progression, particularly at the G1/S transition, thereby reducing cellular proliferation rates.

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly affect biological activity. For instance:

- Electron-Withdrawing Groups : The introduction of nitro or halogen substituents enhances cytotoxicity by increasing electron deficiency, which improves interactions with cellular targets.

- Hydrophilic Substituents : Compounds with methoxy groups on the phenyl ring showed improved activity due to increased solubility and interaction with biological membranes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

-

Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent.

"The compound exhibited potent cytotoxicity against HepG2 cells with an IC50 value below 50 µM, indicating strong selective toxicity towards cancerous cells" .

- Prostate Cancer Model : In vivo studies using DU145 xenograft models showed that administration of the compound led to tumor regression and improved survival rates in treated animals compared to controls.

Eigenschaften

IUPAC Name |

3-phenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-12-11(7-4-8-14-12)10-5-2-1-3-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNUPFREOOEHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540095 | |

| Record name | 3-Phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-43-5 | |

| Record name | 3-Phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Could 3-Phenylpyridine-2-carbonitrile be used as a precursor for the synthesis of triazine derivatives, similar to the pyridine-2-carbaldehydes discussed in the paper?

A1: While the paper focuses on pyridine-2-carbaldehydes, it's plausible that this compound could also be a viable starting material for synthesizing triazine derivatives. The nitrile group (-C≡N) can be converted to a variety of functional groups, including carboxylic acids (-COOH) which are often used in heterocyclization reactions. [] Further investigation would be needed to determine the optimal reaction conditions and the specific triazine derivatives that could be obtained.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.